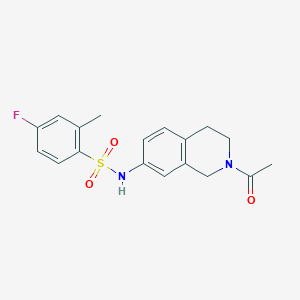

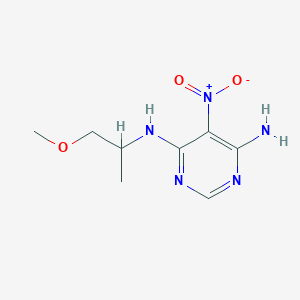

![molecular formula C21H15N3O3S2 B2481345 (Z)-N-(3-(丙-2-炔-1-基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)-1-萘酰胺 CAS No. 865182-48-5](/img/structure/B2481345.png)

(Z)-N-(3-(丙-2-炔-1-基)-6-磺酰胺基苯并[d]噻唑-2(3H)-亚基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide often involves multi-step reactions, including direct acylation, coupling reactions, and possibly cyclization processes to form the benzothiazole core. While the specific synthesis of this compound is not directly documented, related processes suggest the use of starting materials such as naphthyl amine derivatives and benzothiazole precursors, undergoing reactions such as sulfonation, nitration, or halogenation to introduce specific functional groups (Aleksandrov & El’chaninov, 2017; Sarojini et al., 2012)(Aleksandrov & El’chaninov, 2017)(Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. These analyses provide insights into the arrangement of atoms, molecular conformation, and electronic structure, which are crucial for understanding the chemical reactivity and properties of the compound (Sarojini et al., 2012)(Sarojini et al., 2012).

Chemical Reactions and Properties

Compounds like N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide participate in various chemical reactions, including electrophilic substitution, due to the presence of reactive functional groups. Their reactivity can be further explored in the context of developing new synthetic methodologies or understanding their behavior under different chemical conditions (Aleksandrov & El’chaninov, 2017)(Aleksandrov & El’chaninov, 2017).

科学研究应用

抗癌特性

该化合物表现出有希望的抗癌特性。研究表明,它可以抑制癌细胞的生长,包括HeLa细胞、MCF-7细胞和Vero细胞。在治疗24和48小时后,与对照条件相比,它导致细胞生长减少。 该化合物的作用机制可能涉及干扰细胞分裂和增殖途径 .

激酶抑制

该化合物已被研究为潜在的NIMA相关激酶 (NEK2) 抑制剂。分子对接研究表明该化合物与NEK2之间存在强相互作用,结合能为-10.5 kcal/mol。此外,它还显示与NEK7、NEK9、TP53、NF-KAPPA-B和caspase-3蛋白的相互作用。 这些发现表明其作为激酶相关疾病治疗剂的潜力 .

化学反应性和稳定性

密度泛函理论 (DFT) 计算已被用于探索该化合物的边界分子轨道 (FMO) 和整体化学反应性描述符。0.159 eV的HOMO-LUMO能隙表明其稳定性。 需要进一步研究以评估其在蛋白质-配体复合物中的构象稳定性 .

聚合引发剂

在不同的背景下,丙-2-炔-1-基 2-溴-2-甲基丙酸酯(一种相关化合物)已被用作苯乙烯原子转移自由基聚合 (ATRP) 中的炔基功能引发剂。 这突出了其在高分子科学中的潜在应用 .

人单胺氧化酶 B (MAO-B) 抑制

另一个衍生物,1-(丙-2-炔-1-基氨基)-2,3-二氢-1H-茚-4-硫醇,已被鉴定为人类单胺氧化酶 B (MAO-B) 的有效选择性抑制剂。 这一发现表明其在神经药理学和神经退行性疾病研究中的相关性 .

属性

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S2/c1-2-12-24-18-11-10-15(29(22,26)27)13-19(18)28-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h1,3-11,13H,12H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVYYBBAGZEXJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)

![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)